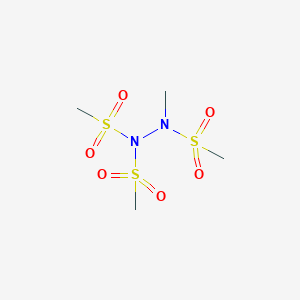
1-Methyl-1,2,2-tris(methylsulfonyl)hydrazine
Cat. No. B8362185
M. Wt: 280.4 g/mol
InChI Key: WFWKGDWWUAUIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05214068
Procedure details


To an ice-cold stirred solution of methylhydrazine (4.6 g, 0.1 mol) in dry pyridine (30 ml) was added methanesulfonyl chloride (44.6 g, 0.39 mol) dropwise, while maintaining the temperature between 0° and 10° C. The reaction mixture was left in a freezer (-10° C.) for 2 days. It was then triturated with a mixture of ice and concentrated hydrochloric acid (1:1, v/v, 100 ml). The precipitate that formed was collected, washed with cold water and dried. This product was stirred with chloroform (200 ml) and filtered. The undissolved material, consisting mainly of 1,2-bis(methylsulfonyl)-1-methylhydrazine, was discarded and the filtrate was treated with decolorizing carbon, filtered and evaporated to dryness in vacuo to give a yellow solid, which was crystallized twice from ethanol (Norit A) to give 5.1 g (18%) of the title compound: m.p. 123°-124° C.; anal. (C4H12N2O6S3) C,H,N; 1H NMR (acetone-d6) δ 3.6 [s, 6H, N2 (SO2CH3)2 ], 3.5 (s, 3H, N--CH3), 3.2 (s, 3H, N1SO2CH3).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
methylhydrazine
Quantity
4.6 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].[CH3:4][S:5](Cl)(=[O:7])=[O:6]>N1C=CC=CC=1>[CH3:1][N:2]([S:5]([CH3:4])(=[O:7])=[O:6])[N:3]([S:5]([CH3:4])(=[O:7])=[O:6])[S:5]([CH3:4])(=[O:7])=[O:6]
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
methylhydrazine
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
|
Name
|
|
|
Quantity
|
44.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This product was stirred with chloroform (200 ml)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between 0° and 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was then triturated with a mixture of ice and concentrated hydrochloric acid (1:1, v/v, 100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate that formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was treated with decolorizing carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized twice from ethanol (Norit A)
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(N(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 g | |
| YIELD: PERCENTYIELD | 18% | |
| YIELD: CALCULATEDPERCENTYIELD | 18.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

